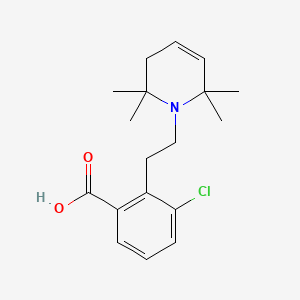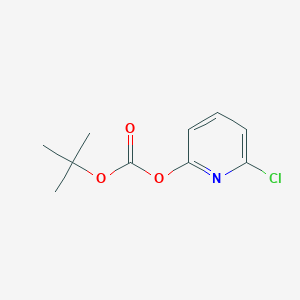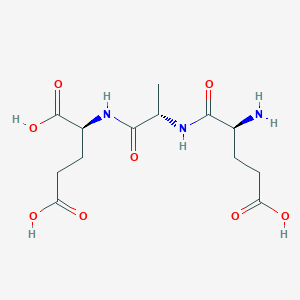
Phosphoramidous difluoride, (difluoroboryl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidous difluoride, (difluoroboryl)-, is a chemical compound with the molecular formula BF₄HNP and a molecular weight of 132.793 . This compound is known for its unique chemical structure, which includes both phosphorus and boron atoms. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of phosphoramidous difluoride, (difluoroboryl)-, involves several methods. One common synthetic route includes the reaction of phosphorus halides with boron-containing reagents under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product.
Chemical Reactions Analysis
Phosphoramidous difluoride, (difluoroboryl)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state products.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Phosphoramidous difluoride, (difluoroboryl)-, has a wide range of scientific research applications:
Biology: The compound’s unique structure makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, including flame retardants and polymers.
Mechanism of Action
The mechanism of action of phosphoramidous difluoride, (difluoroboryl)-, involves its interaction with molecular targets through its reactive phosphorus and boron centers. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Phosphoramidous difluoride, (difluoroboryl)-, can be compared with other similar compounds such as:
Phosphoramidous difluoride: This compound has a similar structure but lacks the boron atom, resulting in different reactivity and applications.
Difluorophosphinoamine: Another related compound that shares some chemical properties but differs in its specific applications and reactivity.
The uniqueness of phosphoramidous difluoride, (difluoroboryl)-, lies in its combination of phosphorus and boron atoms, which imparts distinctive chemical properties and a wide range of applications.
Properties
CAS No. |
60073-67-8 |
|---|---|
Molecular Formula |
BF4HNP |
Molecular Weight |
132.80 g/mol |
InChI |
InChI=1S/BF4HNP/c2-1(3)6-7(4)5/h6H |
InChI Key |
YIVYCFKWGVBPKI-UHFFFAOYSA-N |
Canonical SMILES |
B(NP(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



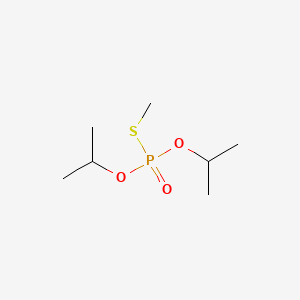
![Benzenamine, 4-[(2-chloro-4-nitrophenyl)azo]-N-phenyl-](/img/structure/B13749470.png)
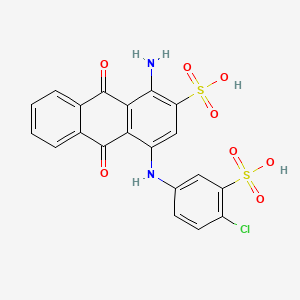
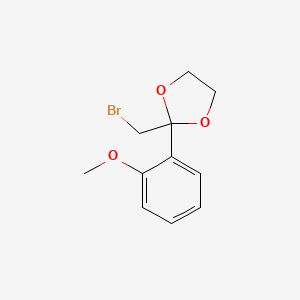
![1-(2-aminoethyl)-4-chloro-1H-imidazo[4,5-c]pyridine-2(3H)-thione dihydrochloride hydrate](/img/structure/B13749489.png)

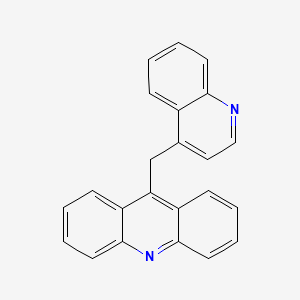
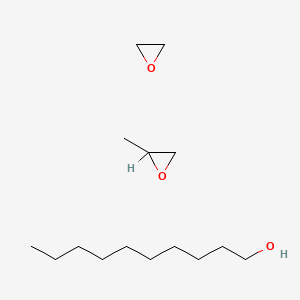
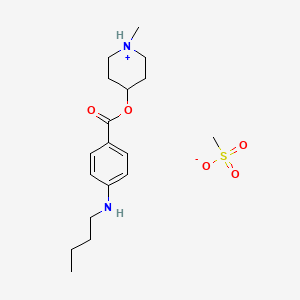
![3-[(3,5-Difluorophenyl)methyl]-1,3-dihydroindol-2-one](/img/structure/B13749522.png)
